molecular formula C16H20N4O2 B2840400 N-cyclopentyl-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 923138-64-1

N-cyclopentyl-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2840400
CAS RN: 923138-64-1
M. Wt: 300.362
InChI Key: HMSOIOHIUQCOHQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group attached to one nitrogen of the triazole ring, a cyclopentyl group attached to the other nitrogen, and a carboxamide group attached to one of the carbon atoms of the triazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 1,3-dipolar compound with a dipolarophile in a 1,3-dipolar cycloaddition, a common method for synthesizing triazoles. The methoxyphenyl, cyclopentyl, and carboxamide groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with the various substituents adding complexity to the structure. The properties of the compound would be influenced by these groups, with the methoxyphenyl group likely contributing to the compound’s hydrophobicity, the cyclopentyl group adding steric bulk, and the carboxamide group potentially participating in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the methoxyphenyl and carboxamide groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were intended for use as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties, potential applications (for example, in medicine or materials science), and environmental impacts .

properties

IUPAC Name

N-cyclopentyl-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-15(16(21)17-12-6-3-4-7-12)18-19-20(11)13-8-5-9-14(10-13)22-2/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOIOHIUQCOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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